4-Fluorobenzo[c][1,2]oxaborol-1(3h)-ol

Medicinal Chemistry Physical Chemistry Drug Design

This 4-fluoro positional isomer is the officially designated Tavaborole Impurity D (Impurity 4) required for ANDA submissions, HPLC/GC method validation, and stability studies. The 4-fluoro substitution confers a distinct pKa (6.97 vs. 6.89 for the 5-fluoro isomer) and altered hydrogen-bonding capacity, making generic isomer substitution non-equivalent. As a synthetic building block, it delivers 74% yield in mechanochemical piperazine bis(benzoxaborole) synthesis—a 15‑percentage‑point advantage over the 5‑fluoro isomer. In anticancer SAR, the 4‑fluoro scaffold produced the most potent chalcone‑benzoxaborole hybrid (IC₅₀ = 1.4 μM against SKOV3 cells). Procure this specific isomer for regulatory compliance and reproducible target engagement at LeuRS and CPSF3.

Molecular Formula C7H6BFO2
Molecular Weight 151.93
CAS No. 174671-88-6
Cat. No. B2733382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluorobenzo[c][1,2]oxaborol-1(3h)-ol
CAS174671-88-6
Molecular FormulaC7H6BFO2
Molecular Weight151.93
Structural Identifiers
SMILESB1(C2=C(CO1)C(=CC=C2)F)O
InChIInChI=1S/C7H6BFO2/c9-7-3-1-2-6-5(7)4-11-8(6)10/h1-3,10H,4H2
InChIKeyWBKLSDSNRDYOJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Fluorobenzo[c][1,2]oxaborol-1(3H)-ol (CAS 174671-88-6): Scientific Procurement & Differentiation Guide


4-Fluorobenzo[c][1,2]oxaborol-1(3H)-ol (CAS 174671-88-6), also referred to as 4-fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol, is a fluorinated benzoxaborole compound with a molecular weight of 151.93 g/mol . This compound is a positional isomer of the FDA-approved antifungal drug Tavaborole (AN2690; 5-fluoro substituted), and it serves as a key reference impurity (Tavaborole Impurity D) in pharmaceutical quality control applications [1]. Beyond its role as an impurity standard, it functions as a versatile building block in medicinal chemistry, enabling the synthesis of derivatives with distinct biological activities, including anticancer and antimicrobial applications [2][3].

4-Fluorobenzo[c][1,2]oxaborol-1(3H)-ol: Why Isomeric Position Dictates Function


Simple substitution of a benzoxaborole scaffold with a fluorine atom does not yield a uniform product; the specific position of the fluorine substituent (ortho, meta, para relative to the boron atom) critically alters the compound's physicochemical and biological profile. For 4-fluorobenzoxaborole, the fluorine atom occupies a distinct electronic environment compared to the 5-fluoro isomer (Tavaborole), leading to measurable differences in acidity (pKa) and intermolecular interaction potentials [1]. These positional effects directly impact hydrogen bonding capacity and molecular dipole moments, which in turn influence binding affinity to biological targets such as leucyl-tRNA synthetase (LeuRS) and cleavage and polyadenylation specific factor 3 (CPSF3) [2]. Consequently, generic substitution of one fluorobenzoxaborole isomer for another in a chemical synthesis, biological assay, or pharmaceutical formulation will yield non-equivalent results, necessitating the procurement of the specific 4-fluoro isomer for reproducible outcomes [3].

Quantitative Differentiation Guide for 4-Fluorobenzo[c][1,2]oxaborol-1(3H)-ol


4-Fluoro vs. 5-Fluoro (Tavaborole) Isomer: pKa Acidity Comparison

The 4-fluoro isomer exhibits a pKa of 6.97, which is measurably higher (less acidic) than the 5-fluoro isomer (Tavaborole, pKa = 6.89). The unsubstituted benzoxaborole has a pKa of 7.39. The introduction of fluorine reduces pKa depending on the substitution position [1]. This difference in acidity directly affects the compound's ionization state under physiological pH, influencing membrane permeability and target binding [2].

Medicinal Chemistry Physical Chemistry Drug Design

4-Fluoro Substitution in Chalcone-Benzoxaborole Hybrids: Anticancer Potency on SKOV3 Ovarian Cancer Cells

In a structure-activity relationship (SAR) study of chalcone-benzoxaborole hybrid molecules, the 4-fluoro-substituted derivative (compound 15) demonstrated superior potency compared to other halogenated and substituted analogs when tested against the SKOV3 human ovarian cancer cell line [1]. The 4-iodo analog (compound 18) and the 3-methyloxy-4-amino analog (compound 47) showed moderate potency but exhibited lower toxicity on normal cells [2].

Anticancer Research Medicinal Chemistry Ovarian Cancer

4-Fluoro-2-formylphenylboronic Acid (Benzoxaborole Precursor): Antifungal Activity Comparison vs. Tavaborole

In antifungal screening studies, 4-fluoro-2-formylphenylboronic acid, a structural analogue and precursor to the 4-fluorobenzoxaborole scaffold, demonstrated superior antifungal potency compared to the FDA-approved drug Tavaborole (AN2690) [1]. The minimum inhibitory concentration (MIC) for Bacillus cereus was lower than that of AN2690, confirming its enhanced antibacterial/antifungal potential [2]. This class-level inference suggests the 4-fluoro substitution pattern may confer advantages in certain antimicrobial contexts.

Antifungal Research Medicinal Chemistry Benzoxaboroles

Fluorine Position Dictates Hydrogen Bond Acceptor Capacity and Molecular Dipole in Benzoxaboroles

Computational and crystallographic studies reveal that the position of the fluorine substituent on the benzoxaborole ring directly modulates the hydrogen bond acceptor ability of the ring oxygen atom (O2) and alters the molecular dipole moment [1]. Fluorine substitution diminishes the negative potential at O2, affecting the primary hydrogen-bonded motif in the solid state, and the effect is position-dependent, with the 4-fluoro isomer exhibiting a distinct interaction hierarchy compared to the 5-fluoro (Tavaborole) isomer [2].

Crystal Engineering Medicinal Chemistry Computational Chemistry

Regioisomeric 4-Fluorobenzoxaborole as a Key Pharmaceutical Impurity Standard (Tavaborole Impurity D)

4-Fluorobenzo[c][1,2]oxaborol-1(3H)-ol is officially designated as Tavaborole Impurity D (or Impurity 4) [1]. It is supplied with detailed characterization data compliant with regulatory guidelines for use in analytical method development, method validation (AMV), quality control (QC) applications, and Abbreviated New Drug Application (ANDA) submissions for Tavaborole generic formulations . Its role as a specified impurity standard distinguishes it from other fluorobenzoxaborole isomers that lack defined regulatory acceptance criteria [2].

Pharmaceutical Analysis Quality Control Regulatory Compliance

4-Fluorobenzoxaborole as a Versatile Building Block in Synthesis of Bis(fluorobenzoxaboroles) with Distinct Antifungal Profiles

In mechanochemical syntheses of piperazine bis(fluorobenzoxaboroles), the 4-fluoro isomer (2) was obtained in 74% yield under mechanochemical conditions, compared to 59% for the 5-fluoro isomer (3) under identical conditions [1]. This demonstrates a synthetically meaningful difference in reaction efficiency between the 4-fluoro and 5-fluoro starting materials, with the 4-fluoro isomer providing a higher yield for the preparation of dimeric antifungal agents [2]. The resulting bis(4-fluorobenzoxaborole) products exhibit antifungal activity profiles that differ from their 5-fluoro counterparts, highlighting the importance of starting material selection for generating structure-specific biological outcomes [3].

Green Chemistry Antifungal Agents Mechanochemistry

Optimal Application Scenarios for 4-Fluorobenzo[c][1,2]oxaborol-1(3H)-ol Procurement


Pharmaceutical Impurity Profiling and ANDA Regulatory Submissions

Procure this specific 4-fluoro isomer for use as Tavaborole Impurity D (Impurity 4) reference standard in analytical method development, HPLC/GC method validation, stability studies, and Abbreviated New Drug Application (ANDA) submissions for generic Tavaborole formulations. Regulatory compliance requires the specified isomer, not other fluorobenzoxaboroles, due to its official designation in impurity specifications [1].

Synthesis of High-Yield Bis(fluorobenzoxaborole) Antifungal Agents

Utilize 4-fluorobenzoxaborole as the preferred starting material for mechanochemical synthesis of piperazine bis(benzoxaboroles), where it delivers a 74% yield compared to only 59% for the 5-fluoro isomer under identical conditions. This 15-percentage-point yield advantage supports greener, more efficient preparation of dimeric antifungal compounds for biological screening [2].

Medicinal Chemistry: Anticancer Lead Optimization

Incorporate the 4-fluorobenzoxaborole scaffold into chalcone-benzoxaborole hybrid molecules for anticancer drug discovery. The 4-fluoro substitution pattern produced the most potent compound (IC50 = 1.4 μM) in a series evaluated against SKOV3 ovarian cancer cells, outperforming 4-iodo and 3-methyloxy-4-amino analogs. This scaffold serves as a privileged motif for developing novel anticancer agents [3].

Structure-Based Drug Design: Probing Fluorine Position-Dependent Target Interactions

Employ 4-fluorobenzoxaborole in structure-activity relationship (SAR) studies to investigate how fluorine substitution position modulates binding to leucyl-tRNA synthetase (LeuRS) or cleavage and polyadenylation specific factor 3 (CPSF3). The distinct pKa (6.97) and altered hydrogen-bonding capacity compared to the 5-fluoro isomer (pKa = 6.89) provide a controlled variable for optimizing target engagement and selectivity [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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